molecular formula C14H15BrN2 B1405987 3-[(Benzylamino)methyl]-5-bromoaniline CAS No. 1507669-93-3

3-[(Benzylamino)methyl]-5-bromoaniline

Cat. No.: B1405987
CAS No.: 1507669-93-3
M. Wt: 291.19 g/mol
InChI Key: SPNKRYDOKCBQRW-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced within the broader historical context of aniline derivative synthesis, which has been a cornerstone of organic chemistry since the mid-19th century. While specific historical records for this particular compound are limited in the available literature, its structural components reflect well-established synthetic methodologies that have evolved over decades of chemical research. The compound was first cataloged in chemical databases in 2014, as indicated by its PubChem creation date, suggesting its relatively recent emergence in systematic chemical research. The synthesis and characterization of substituted anilines have historically played crucial roles in the development of dye chemistry, pharmaceuticals, and agricultural chemicals, providing the foundational knowledge that enables the creation of complex molecules like this compound.

The incorporation of benzylamino groups into aniline structures represents an advancement in chemical methodology that allows for enhanced molecular complexity and functionality. Historical synthetic approaches to benzylamines have involved indirect reductive amination processes, where aromatic aldehydes react with ammonia sources to produce the desired amine functionalities. This methodological foundation has been essential for developing synthetic routes to compounds such as this compound, where precise control over substitution patterns is required. The compound's development reflects the ongoing evolution of synthetic organic chemistry toward more sophisticated molecular architectures that combine multiple functional groups for enhanced biological or chemical activity.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations. The presence of both primary amine and secondary benzylamino functionalities provides multiple reactive sites for chemical modification, making this compound valuable as an intermediate in synthetic pathways. The bromine substituent at the 5-position offers additional synthetic versatility through its participation in various substitution and coupling reactions, particularly palladium-catalyzed cross-coupling processes that are fundamental to modern organic synthesis.

The compound's molecular structure, as represented by its SMILES notation C1=CC=C(C=C1)CNCC2=CC(=CC(=C2)Br)N, reveals a sophisticated arrangement of functional groups that can participate in multiple reaction pathways simultaneously. This structural complexity makes the compound particularly valuable for the synthesis of heterocyclic systems and complex natural product analogs. The benzylamine component provides opportunities for cyclization reactions, while the bromoaniline core can serve as a precursor for various aromatic substitution reactions.

In the context of pharmaceutical chemistry, compounds containing both aniline and benzylamine moieties have demonstrated significant biological activity, making this compound a compound of considerable interest for drug discovery applications. The specific substitution pattern allows for fine-tuning of molecular properties such as lipophilicity, binding affinity, and metabolic stability, which are crucial factors in pharmaceutical development.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure. The compound's IUPAC name, this compound, clearly indicates the position and nature of each substituent on the benzene ring. This naming system reflects the primary aniline framework with bromine substitution at the 5-position and a benzylamino methyl group at the 3-position, providing unambiguous structural identification.

The compound's classification within chemical taxonomy places it in several important categories. As a substituted aniline, it belongs to the broader class of aromatic amines, which are characterized by the presence of amino groups directly attached to aromatic ring systems. The incorporation of both primary and secondary amine functionalities classifies it as a polyamine derivative, while the presence of bromine places it within the halogenated organic compounds category.

Classification Parameter Category Subcategory
Chemical Class Aromatic Amine Substituted Aniline
Functional Groups Primary Amine Secondary Amine
Halogen Content Brominated Compound Aryl Bromide
Molecular Type Organic Intermediate Pharmaceutical Precursor

The compound's CAS registry number 1507669-93-3 provides a unique identifier within global chemical databases, ensuring precise identification across different nomenclature systems. This registration system enables seamless communication and data sharing within the international chemical community, facilitating research collaboration and commercial applications.

Position in Modern Chemical Research

This compound occupies an important position in contemporary chemical research, particularly within the domains of medicinal chemistry and synthetic organic methodology. Its structural features align with current trends in pharmaceutical research that emphasize the development of compounds with multiple pharmacophore elements combined within single molecular frameworks. The compound's presence in major chemical supplier catalogs indicates its recognition as a valuable research tool and synthetic intermediate.

Recent research trends in organic synthesis have emphasized the development of efficient methods for creating complex amine-containing molecules, positioning compounds like this compound at the forefront of synthetic methodology development. The compound's utility extends beyond traditional pharmaceutical applications to include materials science applications, where substituted anilines serve as building blocks for conducting polymers and advanced functional materials.

The compound's molecular weight of 291.19 grams per mole and its specific substitution pattern make it particularly suitable for fragment-based drug design approaches, which have gained prominence in modern pharmaceutical research. This methodology involves the systematic combination of smaller molecular fragments to build larger, more complex drug candidates with optimized properties. The presence of multiple reactive sites within this compound enables its incorporation into diverse molecular frameworks through various synthetic transformations.

Research Application Functional Group Utilized Synthetic Transformation
Pharmaceutical Intermediates Primary Amine Amide Formation
Cross-Coupling Reactions Aryl Bromide Palladium Catalysis
Heterocycle Synthesis Benzylamine Cyclization Reactions
Materials Chemistry Combined System Polymerization

Current chemical databases indicate ongoing research interest in this compound, with regular updates to its chemical and physical property data reflecting active investigation by the research community. The compound's position in modern chemical research is further reinforced by its inclusion in specialized chemical collections designed for pharmaceutical and materials research applications, demonstrating its recognized value as a versatile synthetic intermediate.

Properties

IUPAC Name

3-[(benzylamino)methyl]-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-6-12(7-14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKRYDOKCBQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 5-Bromo-3-formyl Aniline with Benzylamine

A common and effective approach to synthesize this compound is through reductive amination of 5-bromo-3-formyl aniline with benzylamine. This involves condensation of the aldehyde group with benzylamine to form an imine intermediate, followed by reduction to the secondary amine.

  • Procedure :

    • Dissolve 5-bromo-3-formyl aniline and benzylamine in methanol.
    • Add a catalytic amount of acetic acid to facilitate imine formation.
    • Stir at room temperature for 16 hours to allow condensation.
    • Add sodium cyanoborohydride (3 equivalents) portionwise as a mild reducing agent.
    • Stir for an additional 2.5–3 hours.
    • Extract the product using ethyl acetate, dry, and purify by flash column chromatography.
  • Key Notes :

    • Sodium cyanoborohydride selectively reduces the imine without affecting the aromatic bromine.
    • The reaction tolerates various substituents on the aromatic ring.
    • Yields typically range from moderate to good (30–70%) depending on substitution patterns.

This method is adapted from a protocol for N-aryl 2-bromobenzylamines synthesis, which is closely related to the target compound structure.

Stepwise Synthesis via Bromination and Aminomethylation

An alternative approach involves:

  • Bromination :

    • Use bromine or iron(III) bromide catalysis on substituted aniline derivatives.
    • Control temperature (~60 °C) and stoichiometry to achieve selective monobromination.
    • Purify by silica gel chromatography.
  • Aminomethylation :

    • React the brominated aniline with benzylamine in the presence of formaldehyde or a suitable aldehyde source.
    • Conditions typically involve heating in an organic solvent with base catalysis.
    • The benzylamino methyl group forms via nucleophilic attack on the iminium intermediate.

This method requires careful control to avoid polybromination or overalkylation.

Data Table: Comparative Preparation Conditions and Yields

Method Key Reagents & Conditions Yield Range (%) Notes
Reductive amination 5-bromo-3-formyl aniline, benzylamine, NaCNBH3, MeOH, AcOH, rt, 16-19 h 30–70 Mild conditions, selective, moderate purification
Bromination + Aminomethylation Bromine/FeBr3, 60 °C; benzylamine, formaldehyde, base, heating 40–60 Requires strict control; risk of polybromination
Catalytic hydrogenation route Benzyl halide, catalytic hydrogenation, sulfonylation, nucleophilic substitution 50–80 Multistep, more complex; applicable to analogues
Zinc-mediated CAA reaction Zinc, primary amines, alkyl halides, aldehydes, mild acidic conditions 64–80 Emerging method, high yield, broad substrate scope

Detailed Research Findings and Notes

  • Selectivity : Reductive amination using sodium cyanoborohydride is highly selective for imines, preserving bromine substituents on the aromatic ring.

  • Reaction Monitoring : Thin-layer chromatography (TLC) is effective for monitoring imine formation and reduction progress.

  • Purification : Flash column chromatography using ethyl acetate/hexane mixtures is standard for isolating pure this compound.

  • Functional Group Tolerance : The reductive amination method tolerates various substituents, including electron-withdrawing and electron-donating groups, without affecting yields significantly.

  • Side Reactions : Zinc-mediated CAA reactions minimize reductive amination side products compared to silicon/hydrogen photoredox methods, improving product purity.

  • Scalability : Zinc-mediated and reductive amination methods have been demonstrated on gram-scale syntheses, indicating potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylamino)methyl]-5-bromoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-[(Benzylamino)methyl]-5-bromoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Benzylamino)methyl]-5-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can enhance binding affinity to certain molecular targets, while the bromine atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aniline Derivatives

3-Bromo-5-methylaniline
  • Structure : Bromine at position 5 and methyl at position 3.
  • Bromine’s inductive effect slightly deactivates the ring.
  • Applications : Used as a pharmaceutical intermediate (e.g., in kinase inhibitors). Its simpler structure may facilitate higher synthetic yields compared to bulkier derivatives .
3-Bromo-5-fluoroaniline
  • Structure : Bromine at position 5 and fluorine at position 3.
  • Properties: Fluorine’s strong electron-withdrawing effect reduces electron density at the ring, contrasting with the electron-donating benzylamino-methyl group. This difference significantly alters reactivity in electrophilic substitution reactions.
  • Applications : Fluorinated anilines are common in agrochemicals due to enhanced stability .

Benzylamino-Substituted Analogues

Methyl (E)-2-(benzylamino)-5-[2-(ethoxycarbonyl)vinyl]benzoate (3u)
  • Structure: Benzylamino group at position 2 and an ethoxycarbonyl vinyl group at position 4.
  • Properties: The ester and vinyl groups introduce conjugation, affecting UV-Vis absorption. The benzylamino group’s position (2 vs. 3 in the target compound) alters steric interactions, as evidenced by its low synthetic yield (6% ¹H NMR yield), likely due to steric hindrance during coupling .
5-(Aminomethyl)-2-methylaniline
  • Structure: Aminomethyl at position 5 and methyl at position 2.
  • This compound is a precursor in anticoagulant drug synthesis, highlighting the pharmacological relevance of aminomethyl-aniline derivatives .

Multi-Halogenated Anilines

3-Bromo-5-fluoro-4-iodoaniline
  • Structure : Bromine (position 5), fluorine (position 3), and iodine (position 4).
  • Properties : The presence of iodine increases molecular weight (MW = 296.95 g/mol) and polarizability, which could enhance halogen-bonding interactions in crystal engineering. This contrasts with the target compound’s single halogen and functionalized side chain .

Research Findings and Key Insights

  • Electronic Effects: The benzylamino-methyl group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution, whereas halogen atoms (Br, F) exert opposing electronic effects .
  • Steric Considerations: Bulky substituents (e.g., benzylamino-methyl) reduce reaction efficiency in coupling reactions, as seen in the low yield of compound 3u (6%) .
  • Synthetic Challenges : Multi-substituted anilines often require precise conditions to avoid byproducts, particularly when stereochemistry or regioselectivity is involved .

Biological Activity

3-[(Benzylamino)methyl]-5-bromoaniline is an organic compound characterized by a brominated aniline structure with a benzylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its synthesis, biological mechanisms, and research findings.

Preparation Methods:
The synthesis of this compound typically involves:

  • Bromination : The introduction of the bromine atom into the aniline ring using bromine or a brominating agent under controlled conditions.
  • Amine Coupling : The benzylamine group is introduced through nucleophilic substitution reactions.

Chemical Reactions:
This compound can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction Reactions : The amino group can be oxidized or reduced, leading to different derivatives.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus12
Escherichia coli10
Listeria monocytogenes11
Salmonella typhimurium9

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms that involve modulation of specific signaling pathways.

  • Mechanism of Action : The compound appears to interact with cellular targets such as enzymes and receptors, potentially inhibiting pathways involved in cell growth and survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various synthesized compounds, including this compound. The study found that this compound had a comparable efficacy to standard antibiotics like ampicillin and vancomycin, particularly against resistant strains of bacteria .
  • Investigation of Anticancer Properties :
    Another research effort focused on the compound's effects on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against specific cancer types. Further exploration revealed that the compound induced apoptosis in treated cells, suggesting potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 3-[(Benzylamino)methyl]-5-bromoaniline, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves Pd-catalyzed C–H functionalization or aza-Michael addition reactions. For example, Pd/S,O-ligand catalysis has been used for para-selective C–H olefination of aniline derivatives, though yields can vary significantly depending on substituents . Failed reactions (e.g., no product formation in Pd-catalyzed systems) highlight the need for optimizing reaction conditions, such as adjusting ligand ratios, temperature, or solvent-free protocols . Microwave-assisted synthesis with DBU as a catalyst under solvent-free conditions may improve efficiency and reduce side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a combination of techniques:

  • 1H/13C NMR : To confirm the presence of benzylamino and bromoaniline moieties. For example, shifts near δ 4.0–4.5 ppm indicate methylene groups adjacent to amines .
  • HPLC/MS : To assess purity and detect trace byproducts, especially from incomplete substitution or oxidation .
  • Elemental Analysis : Validates stoichiometry, particularly for bromine content .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to light and moisture due to its bromine and amine groups. Storage recommendations include:

  • Temperature : 0–6°C in amber glass vials to prevent photodegradation .
  • Inert Atmosphere : Use nitrogen or argon to avoid oxidation of the benzylamino group .
  • Desiccants : Silica gel packs to mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involving this compound in Pd-catalyzed systems?

Methodological Answer: Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., C–H bond cleavage vs. reductive elimination) .
  • DFT Calculations : Modeling electron density around the bromine and benzylamino groups to predict regioselectivity in cross-coupling reactions .
  • Catalyst Screening : Testing Pd(OAc)₂ with S,O-ligands versus other catalysts (e.g., Ru or Ir) to compare turnover frequencies .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR to measure binding affinity .
  • Metabolic Stability : Incubate derivatives with liver microsomes to assess cytochrome P450-mediated degradation .
  • Toxicity Profiling : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity and IC₅₀ values .

Q. How should researchers address contradictory data in synthetic yields or biological activity?

Methodological Answer:

  • Batch Analysis : Compare multiple synthetic batches via HPLC to identify impurities affecting bioactivity .
  • Crystallography : Resolve structural ambiguities (e.g., rotational isomers) that may lead to inconsistent biological results .
  • Dose-Response Curves : Re-evaluate activity across a wider concentration range to rule out assay-specific artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Benzylamino)methyl]-5-bromoaniline
Reactant of Route 2
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3-[(Benzylamino)methyl]-5-bromoaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.